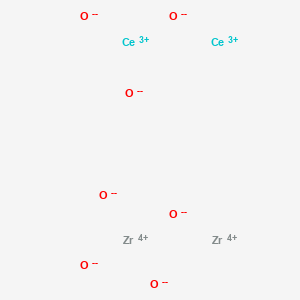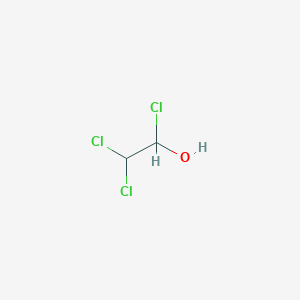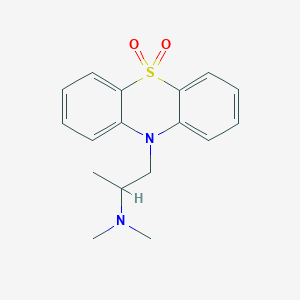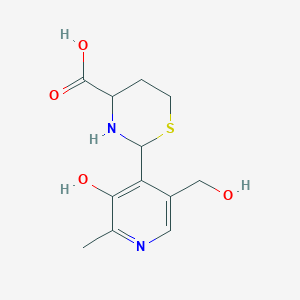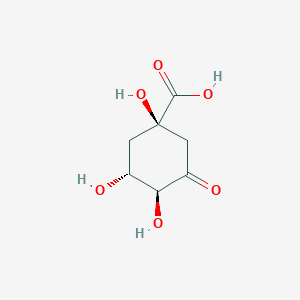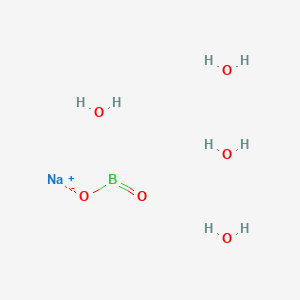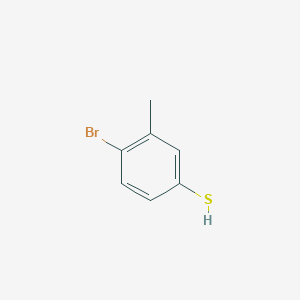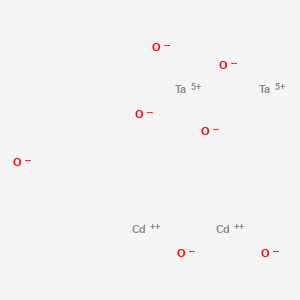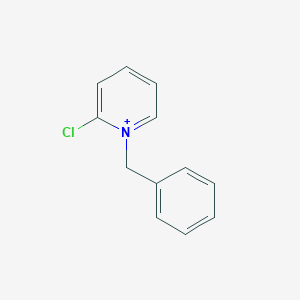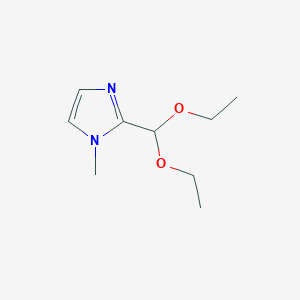
1H-Imidazole, 2-(diethoxymethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imidazole ring. It can also act as a hydrogen bond donor and acceptor, which makes it useful in the development of new drugs and pharmaceuticals.
Biochemical And Physiological Effects
1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have antibacterial and antifungal properties. Moreover, it has been shown to have anti-inflammatory properties, which makes it useful in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous reactions. Moreover, it has a relatively short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1H-Imidazole, 2-(diethoxymethyl)-1-methyl-. One possible direction is to explore its potential as a ligand in metal-catalyzed reactions. Another possible direction is to investigate its potential as a precursor to biologically active compounds. Moreover, it would be interesting to explore its potential as a drug candidate for the treatment of various diseases. Finally, further research is needed to understand its mechanism of action and to identify its potential limitations and drawbacks.
Synthesis Methods
The synthesis of 1H-Imidazole, 2-(diethoxymethyl)-1-methyl- is a complex process that involves several steps. The most common method used for the synthesis of this compound is the condensation reaction between 2-chloro-1-methylimidazole and diethoxymethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine or sodium hydride. The resulting product is then purified through column chromatography to obtain pure 1H-Imidazole, 2-(diethoxymethyl)-1-methyl-.
Scientific Research Applications
1H-Imidazole, 2-(diethoxymethyl)-1-methyl- has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand in metal-catalyzed reactions, as a building block in the synthesis of complex organic molecules, and as a precursor to biologically active compounds. Moreover, it has been used in the development of new drugs and pharmaceuticals due to its unique properties.
properties
CAS RN |
13750-82-8 |
|---|---|
Product Name |
1H-Imidazole, 2-(diethoxymethyl)-1-methyl- |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(diethoxymethyl)-1-methylimidazole |
InChI |
InChI=1S/C9H16N2O2/c1-4-12-9(13-5-2)8-10-6-7-11(8)3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
WPFFTKWYVIOSSS-UHFFFAOYSA-N |
SMILES |
CCOC(C1=NC=CN1C)OCC |
Canonical SMILES |
CCOC(C1=NC=CN1C)OCC |
synonyms |
1-Methyl-1H-imidazole-2-carbaldehyde diethyl acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Odoratin[Cedrela]](/img/structure/B76305.png)
![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)
